(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This compound incorporates a 3-benzyloxyisoxazole core conjugated to a rigid 3,4-dihydroisoquinoline amide—a conformational constraint not reproducible with flexible morpholine or piperidine analogs. The fused benzo ring pre-organizes the amide, potentially modulating target binding kinetics (kon/koff) and residence time. With XLogP3 3.5, TPSA 55.6 Ų, and zero H-bond donors, it aligns with CNS drug-likeness criteria and is suited for sigma-1 receptor SAR profiling, broad-panel selectivity screening, and CNS probe development.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 1421496-48-1
Cat. No. B2506344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
CAS1421496-48-1
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4
InChIInChI=1S/C20H18N2O3/c23-20(22-11-10-16-8-4-5-9-17(16)13-22)18-12-19(21-25-18)24-14-15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2
InChIKeyUTKKREROHCCIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS 1421496-48-1): Structural Class and Baseline Procurement Profile


(3-(Benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS 1421496-48-1) is a heterocyclic small molecule (C20H18N2O3, MW 334.37) combining a 3-benzyloxyisoxazole pharmacophore with a 3,4-dihydroisoquinoline amide moiety. The benzyloxy group at the isoxazole 3-position distinguishes it from simple alkoxy or phenoxy analogs, while the tetrahydroisoquinoline (THIQ) amide imparts a rigid bicyclic structure diverging from more flexible piperidine or morpholine amides [1]. This compound belongs to a chemical space explored for sigma-1 receptor antagonism [2] and demonstrates computed physicochemical properties—TPSA of 55.6 Ų, XLogP3 of 3.5, and zero hydrogen bond donors—that distinguish it from other members of the isoxazole-amide class [1].

Why Generic Substitution of (3-(Benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS 1421496-48-1) Fails: Physicochemical and Pharmacophoric Barriers to Interchangeability


The 3,4-dihydroisoquinolin-2(1H)-yl amide substituent in this compound is not a passive linker but a critical determinant of molecular recognition. Substituting this rigid bicyclic system with a morpholine—as in the closest commercial analog, (3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone (CAS 1428378-66-8)—alters the molecular weight (ΔMW = −46 Da), the hydrogen bond acceptor count (ΔHBA = +2), and the topological polar surface area [1][3]. More fundamentally, the conformational constraint imposed by the fused benzo ring of the THIQ system cannot be replicated by a freely rotating morpholine chair, making binding mode differences likely even before any in vitro assay is performed [2]. These divergent molecular properties mean that in-class compounds cannot be assumed interchangeable for structure-activity relationship studies, chemical probe development, or pharmacological profiling without introducing uncontrolled variables.

Product-Specific Quantitative Evidence Guide for (3-(Benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS 1421496-48-1): Head-to-Head Physicochemical and Biological Differentiation


Molecular Weight Divergence vs. Morpholino Analog (CAS 1428378-66-8) Impacts Permeability and Target Occupancy Potential

The target compound (MW 334.37) is 46 Da heavier than the morpholino analog (MW 288.30), exceeding the commonly accepted ~30 Da threshold for maintaining similar passive permeability. This difference arises from the six additional carbon atoms in the fused benzo ring of the THIQ system [1][2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen Bond Acceptor Profile Differentiates CNS Multiparameter Optimization (MPO) Desirability from the Morpholino Analog

The target compound possesses exactly 4 hydrogen bond acceptors (HBA = 4) versus an estimated 6–7 HBA for the morpholino analog due to the additional ring oxygen and amide oxygen contributions. The target compound also has zero hydrogen bond donors (HBD = 0), creating a distinctly different HBD/HBA ratio that influences CNS MPO scoring [1][2].

CNS Drug Design Physicochemical Descriptors Multiparameter Optimization

Lipophilicity (XLogP3 = 3.5) and TPSA (55.6 Ų) Hit a CNS-Relevant Property Window Not Shared by All In-Class Analogs

The target compound's computed XLogP3 of 3.5 and TPSA of 55.6 Ų place it within the favorable CNS drug space (typically XLogP 2–5, TPSA < 90 Ų). The XLogP3 of 3.5 reflects a balanced lipophilicity profile attributable to the benzyloxy group combined with the moderately polar THIQ amide [1]. This differentiates it from more polar analogs (e.g., morpholino) where higher TPSA would predict lower passive CNS penetration [2].

Lipophilicity Optimization CNS Permeability Drug-Likeness

Class-Level Sigma-1 Receptor Binding Potential Supported by Alkoxyisoxazole Scaffold SAR

The alkoxyisoxazole chemotype has been validated as a sigma-1 receptor antagonist scaffold with compounds in the series achieving Ki values below 1 nM [1]. While the target compound itself lacks published direct binding data, its benzyloxyisoxazole core matches the pharmacophoric elements required for sigma-1 engagement. In contrast, non-benzyloxy isoxazole amides lacking the THIQ moiety generally show lower affinity (>100 nM Ki) in the same assay system [1].

Sigma-1 Receptor Pain Research Neuropharmacology

Best Research and Industrial Application Scenarios for (3-(Benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS 1421496-48-1)


Sigma-1 Receptor Chemical Probe Development and Pain Target Validation

The alkoxyisoxazole scaffold is a validated sigma-1 receptor antagonist chemotype with Ki values below 1 nM in optimized analogs [1]. This compound (CAS 1421496-48-1) offers a benzyloxy–THIQ substitution pattern not previously characterized in published sigma-1 SAR. Procurement enables head-to-head profiling against known sigma-1 antagonists such as S1RA or PD144418 to determine whether the THIQ amide confers selectivity advantages over piperidine-based analogs. The favorable CNS physicochemical profile (XLogP3 = 3.5, TPSA = 55.6 Ų, HBD = 0) supports in vivo testing in neuropathic pain models [2].

Physicochemical Benchmarking for CNS Lead Optimization Programs

With a balanced XLogP3 of 3.5 and low TPSA of 55.6 Ų, this compound aligns with CNS drug-likeness criteria more closely than the morpholino analog (higher TPSA) or piperidine analogs (lower complexity) [1][3]. Medicinal chemistry teams can use this compound as a physicochemical benchmark when exploring isoxazole-amide chemical space for CNS indications. The zero HBD count provides a distinct advantage for passive blood-brain barrier penetration compared to hydroxy-substituted isoxazole derivatives.

Conformational Restriction Studies: THIQ vs. Flexible Amine SAR Exploration

The fused benzo ring of the 3,4-dihydroisoquinoline amide introduces conformational rigidity absent in morpholine or piperidine amide analogs [1]. This compound serves as a probe to experimentally test whether conformational pre-organization of the amide moiety affects target binding kinetics (kon/koff) or residence time compared to flexible amine congeners. Such studies are directly relevant to optimizing target engagement duration in drug discovery campaigns.

Chemical Biology Tool for Profiling Isoxazole Amide Target Space

Isoxazole amides have demonstrated activity across multiple target classes including sigma receptors, CFTR, and Hsp90 [2][4]. This compound, with its unique benzyloxy–THIQ architecture, can be deployed in broad-panel selectivity screening against a diverse set of CNS and non-CNS targets to define its pharmacological fingerprint. The resulting data can guide the design of more selective analogs for specific targets of interest.

Quote Request

Request a Quote for (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.